Sampangine

Übersicht

Beschreibung

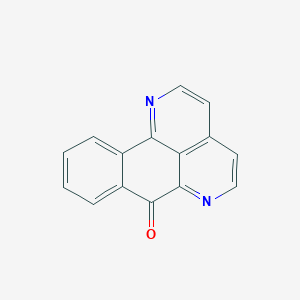

Sampangine belongs to the class of organic compounds known as 1-azaoxoaporphines. These are analogues of Aporphines, where a nitrogen atom replaces the carbon atom at position 1, and a keto group at C7. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm.

This compound is an alkaloid. It has a role as a metabolite.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

Sampangine exhibits potent antifungal properties against a range of pathogenic fungi. Research has demonstrated its effectiveness against organisms such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The mechanism of action primarily involves the inhibition of heme biosynthesis, which is critical for fungal growth and metabolism.

Case Study: Inhibition of Heme Biosynthesis

A study conducted on Saccharomyces cerevisiae revealed that this compound inhibits heme synthesis by hyperactivating uroporphyrinogen III synthase, leading to an accumulation of porphyrin intermediates. This inhibition was also observed in human cells, indicating a conserved mechanism across species .

Table 1: Antifungal Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 2.65 μM | |

| Cryptococcus neoformans | Notable in vitro activity | |

| Aspergillus fumigatus | Significant inhibition observed |

Cancer Research

This compound has shown promise in cancer research due to its ability to induce apoptosis in malignant cells. Studies indicate that it stimulates the production of reactive oxygen species (ROS), leading to cell cycle arrest and programmed cell death.

Case Study: Induction of Apoptosis

In experiments with HL-60 leukemia cells, treatment with this compound resulted in significant activation of caspase-3, a key enzyme in the apoptotic pathway. The drug caused a marked increase in cells at the G0/G1 phase and a decrease in S-phase cells, highlighting its potential as an anticancer agent .

Table 2: Effects of this compound on Cancer Cells

| Cell Line | Concentration (μM) | Apoptosis Induction (%) | Reference |

|---|---|---|---|

| HL-60 | 20 | 75 | |

| Malignant Melanoma | Not specified | Significant induction |

Agricultural Applications

Beyond its medical applications, this compound has been developed as a fungicide for agricultural use. Researchers have transformed this compound into a broad-spectrum fungicide capable of managing resistance against common plant pathogens.

Case Study: Agricultural Fungicide Development

Research led by scientists from the USDA Agricultural Research Service demonstrated that this compound effectively controls fungal diseases such as gray mold (Botrytis cinerea) and anthracnose (Colletotrichum fragariae). This development is particularly significant for crops vulnerable to fungicide resistance, providing an alternative approach to disease management .

Table 3: Efficacy of this compound as a Fungicide

| Fungal Pathogen | Application Rate (g/L) | Efficacy (%) | Reference |

|---|---|---|---|

| Botrytis cinerea | 0.5 | 85 | |

| Colletotrichum fragariae | 0.25 | 90 |

Mechanistic Insights

The biological activities of this compound are closely linked to its effects on cellular metabolism and oxidative stress responses. It acts as an atypical uncoupler of mitochondrial respiration, leading to alterations in mitochondrial membrane potential and increased ROS production.

Mechanistic Overview

Analyse Chemischer Reaktionen

Enzymatic Inhibition

Sampangine's interaction with enzymes can be summarized as follows:

-

Uroporphyrinogen III Synthase : this compound hyperactivates this enzyme, disrupting normal heme synthesis.

-

Porphobilinogen Deaminase : Inhibition leads to decreased production of porphyrins, further affecting heme levels.

Reactive Oxygen Species Production

The inhibition of heme biosynthesis results in increased ROS levels, which can trigger apoptosis in cancer cells. This dual mechanism—direct enzymatic inhibition coupled with oxidative stress—underpins the compound's antiproliferative effects .

-

Biological Activities

This compound exhibits a broad spectrum of biological activities:

-

Antimicrobial Activity : It has shown effectiveness against various microbial strains, including Staphylococcus aureus and Candida albicans. The presence of specific functional groups in analogs enhances this activity .

-

Anticancer Properties : Studies have demonstrated that this compound induces apoptosis in cancer cells through ROS generation and heme depletion .

-

Recent Research Findings

Recent studies have expanded on the understanding of this compound's chemical reactivity and biological implications:

-

A study highlighted that this compound analogs possess significant antitubercular activity, with minimal inhibitory concentrations as low as 0.39 μM against Mycobacterium tuberculosis .

-

Another investigation revealed that structural modifications could enhance antimicrobial efficacy, emphasizing the importance of specific functional groups in the compound's activity .

This compound represents a promising compound in medicinal chemistry due to its unique chemical properties and mechanisms of action against various pathogens and cancer cells. Ongoing research into its structure-activity relationship may lead to the development of more effective therapeutic agents.

-

Future Directions

Further studies are warranted to explore:

-

The detailed molecular mechanisms underlying this compound's interactions with target enzymes.

-

The potential for developing novel analogs with enhanced efficacy and reduced toxicity.

-

Comprehensive pharmacokinetic studies to assess the viability of this compound as a therapeutic agent.

By understanding these aspects, researchers can better harness the potential of this compound in clinical applications.

Eigenschaften

CAS-Nummer |

116664-93-8 |

|---|---|

Molekularformel |

C15H8N2O |

Molekulargewicht |

232.24 g/mol |

IUPAC-Name |

10,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one |

InChI |

InChI=1S/C15H8N2O/c18-15-11-4-2-1-3-10(11)13-12-9(5-7-16-13)6-8-17-14(12)15/h1-8H |

InChI-Schlüssel |

BWQKHOMAOVUASZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC=C4)C2=O |

Aussehen |

Solid powder |

melting_point |

210°C |

Key on ui other cas no. |

116664-93-8 |

Physikalische Beschreibung |

Solid |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sampangine; |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.